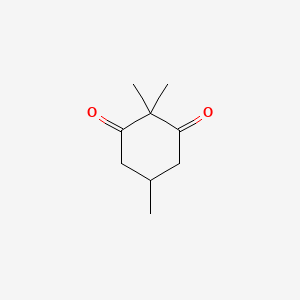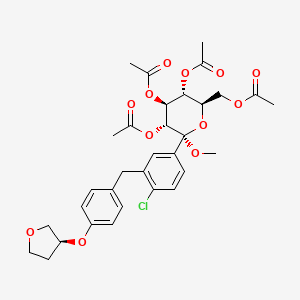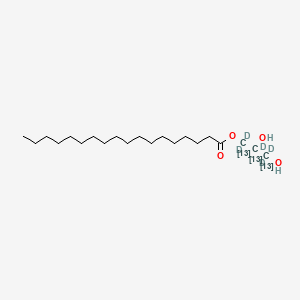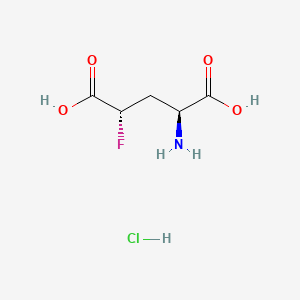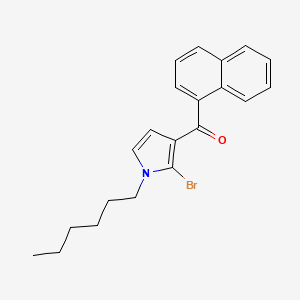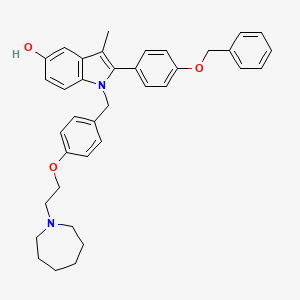
1-(4-(2-(azepan-1-yl)ethoxy)benzyl)-2-(4-(benzyloxy)phenyl)-3-methyl-1H-indol-5-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-(2-(azepan-1-yl)ethoxy)benzyl)-2-(4-(benzyloxy)phenyl)-3-methyl-1H-indol-5-ol is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a complex structure with multiple functional groups, making it a subject of interest for various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(2-(azepan-1-yl)ethoxy)benzyl)-2-(4-(benzyloxy)phenyl)-3-methyl-1H-indol-5-ol typically involves multiple steps, including:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.
Introduction of the Benzyl and Benzyloxy Groups: The benzyl and benzyloxy groups can be introduced through nucleophilic substitution reactions using appropriate benzyl halides.
Attachment of the Azepane Group: The azepane group can be attached via an etherification reaction using azepan-1-ol and an appropriate leaving group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反応の分析
Types of Reactions
1-(4-(2-(azepan-1-yl)ethoxy)benzyl)-2-(4-(benzyloxy)phenyl)-3-methyl-1H-indol-5-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using reagents like lithium aluminum hydride can be employed to reduce specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to modify the benzyl or benzyloxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Benzyl halides, azepan-1-ol, and appropriate bases or acids.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving indole derivatives.
Medicine: Potential therapeutic applications due to its structural similarity to bioactive indole compounds.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 1-(4-(2-(azepan-1-yl)ethoxy)benzyl)-2-(4-(benzyloxy)phenyl)-3-methyl-1H-indol-5-ol would depend on its specific interactions with molecular targets. Indole derivatives often interact with enzymes, receptors, or other proteins, modulating their activity. The azepane and benzyloxy groups may enhance binding affinity or selectivity for specific targets.
類似化合物との比較
Similar Compounds
1-(4-(2-(piperidin-1-yl)ethoxy)benzyl)-2-(4-(benzyloxy)phenyl)-3-methyl-1H-indol-5-ol: Similar structure with a piperidine ring instead of an azepane ring.
1-(4-(2-(morpholin-1-yl)ethoxy)benzyl)-2-(4-(benzyloxy)phenyl)-3-methyl-1H-indol-5-ol: Similar structure with a morpholine ring instead of an azepane ring.
Uniqueness
The presence of the azepane ring in 1-(4-(2-(azepan-1-yl)ethoxy)benzyl)-2-(4-(benzyloxy)phenyl)-3-methyl-1H-indol-5-ol may confer unique properties, such as increased flexibility or specific binding interactions, distinguishing it from similar compounds with different ring structures.
特性
分子式 |
C37H40N2O3 |
|---|---|
分子量 |
560.7 g/mol |
IUPAC名 |
1-[[4-[2-(azepan-1-yl)ethoxy]phenyl]methyl]-3-methyl-2-(4-phenylmethoxyphenyl)indol-5-ol |
InChI |
InChI=1S/C37H40N2O3/c1-28-35-25-32(40)15-20-36(35)39(37(28)31-13-18-34(19-14-31)42-27-30-9-5-4-6-10-30)26-29-11-16-33(17-12-29)41-24-23-38-21-7-2-3-8-22-38/h4-6,9-20,25,40H,2-3,7-8,21-24,26-27H2,1H3 |
InChIキー |
USMIREZFQUEDRH-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N(C2=C1C=C(C=C2)O)CC3=CC=C(C=C3)OCCN4CCCCCC4)C5=CC=C(C=C5)OCC6=CC=CC=C6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hexadecanoate](/img/structure/B13440280.png)
![3-(4-Methoxyphenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B13440286.png)
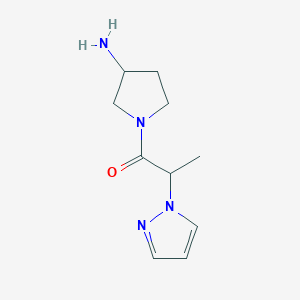
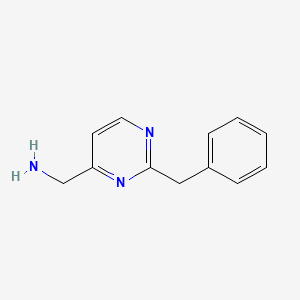

![3',6'-bis(dimethylamino)spiro[2-benzofuran-3,9'-xanthene]-1-one;N-(2-methylsulfonylsulfanylethyl)acetamide](/img/structure/B13440318.png)
